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  • Product: Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate
  • CAS: 126119-23-1

Core Science & Biosynthesis

Foundational

3-fluorophenyl glycidic acid methyl ester chemical data

An In-Depth Technical Guide to Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate Introduction and Strategic Overview Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, a substituted glycidic ester, represents a class of highly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate

Introduction and Strategic Overview

Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, a substituted glycidic ester, represents a class of highly valuable and versatile intermediates in modern organic synthesis. The strategic placement of a fluorine atom on the phenyl ring, combined with the inherent reactivity of the epoxide and ester functionalities, makes this molecule a compelling building block for drug discovery and the synthesis of complex chemical entities. The strained three-membered oxirane ring is primed for nucleophilic opening, allowing for the stereocontrolled introduction of diverse functional groups.

This guide provides an in-depth analysis of this compound from a practitioner's perspective. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, its reactivity profile, and its practical applications. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this important synthetic precursor.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in the laboratory. While some experimental data for this specific molecule, such as melting and boiling points, are not widely reported in public literature[1], its core identifiers and theoretical properties are well-established.

Core Chemical Structure

The molecule consists of a central oxirane (epoxide) ring substituted with a methyl ester group at the 2-position and a 3-fluorophenyl group at the 3-position.

Figure 1: Chemical Structure of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate
Data Summary Table

The following table summarizes the key identification and property data for the compound.

PropertyValueSource(s)
IUPAC Name Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate-
CAS Number 126119-23-1[2]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
Physical State White solid[1]
Melting Point Data not available[1]
Boiling Point Data not available-
Purity (Typical) ≥95%[2]

Synthesis and Mechanistic Insights: The Darzens Condensation

The most reliable and common method for synthesizing glycidic esters is the Darzens condensation (also known as the glycidic ester condensation).[3][4] This reaction is a powerful tool for carbon-carbon bond formation and epoxide synthesis in a single, convergent step.

The core transformation involves the condensation of a carbonyl compound (in this case, 3-fluorobenzaldehyde) with an α-halo ester (methyl chloroacetate) in the presence of a strong, non-nucleophilic base.[4][5]

Reaction Mechanism

The choice of a strong base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), is critical. Its function is not to participate in the reaction directly but to deprotonate the α-carbon of the methyl chloroacetate. This deprotonation is the rate-determining step, generating a resonance-stabilized carbanion (enolate) intermediate.[3][5] This enolate then acts as the key nucleophile.

The subsequent steps are:

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, forming a halohydrin intermediate.

  • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Sₙ2 reaction to form the final epoxide ring.[3][4]

Darzens_Workflow cluster_reactants Reactants cluster_conditions Conditions Reactant1 3-Fluorobenzaldehyde Process Darzens Condensation Reactant1->Process Reactant2 Methyl Chloroacetate Reactant2->Process Base Strong Base (e.g., NaOMe) Base->Process initiates Solvent Anhydrous Solvent (e.g., MeOH) Solvent->Process medium Product Methyl 3-(3-fluorophenyl) oxirane-2-carboxylate Process->Product

Figure 2: Workflow for the Synthesis via Darzens Condensation
Field-Proven Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous aromatic aldehydes.[6] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the base and enolate intermediate.

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous methanol (MeOH). The flask is cooled to -10 °C using an ice-salt bath.

  • Base Preparation: Sodium metal is added portion-wise to the cold methanol to generate sodium methoxide (NaOMe) in situ. Causality: Using freshly prepared NaOMe ensures maximum reactivity and anhydrous conditions.

  • Reactant Addition: A solution of 3-fluorobenzaldehyde (1.0 equivalent) and methyl chloroacetate (~1.5 equivalents) in anhydrous methanol is prepared. This solution is added dropwise to the vigorously stirred NaOMe solution over 2-3 hours, maintaining the temperature below -5 °C. Causality: The slow, cold addition prevents side reactions, such as the self-condensation of the aldehyde or ester, and controls the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, the mixture is stirred at -5 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Workup and Isolation: The reaction mixture is poured into a beaker of ice water. The precipitated white solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as methanol or ethanol, to yield the pure glycidic ester.

Analytical Characterization and Data Interpretation

Confirming the structure and purity of the final product is a non-negotiable step. While a definitive, published spectrum for this specific molecule is elusive, a senior scientist can predict the expected spectroscopic signatures with high confidence based on its constituent functional groups.

  • ¹H NMR (Proton NMR): The spectrum should exhibit several key regions.

    • Aromatic Region (~7.0-7.5 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet. The fluorine atom will introduce additional splitting (³J-HF and ⁴J-HF couplings).

    • Epoxide Protons (~3.5-4.1 ppm): The two protons on the epoxide ring are diastereotopic and will appear as two distinct doublets, coupled to each other (a classic 'AB' quartet).

    • Methyl Ester (~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides a clear fingerprint.

    • Carbonyl Carbon (~168-172 ppm): The ester C=O carbon.

    • Aromatic Carbons (~115-165 ppm): Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J-CF) and appear as a doublet.

    • Epoxide Carbons (~55-65 ppm): Two distinct signals for the two carbons of the oxirane ring.

    • Methoxy Carbon (~52 ppm): The signal for the -OCH₃ group.

  • Infrared (IR) Spectroscopy: IR analysis is excellent for confirming the presence of key functional groups.

    • ~1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ester) stretch.

    • ~1250 cm⁻¹ and ~850 cm⁻¹: Characteristic C-O-C stretches of the epoxide ring.

    • ~1100-1200 cm⁻¹: C-F bond stretch.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

    • ~2950 cm⁻¹: Aliphatic C-H stretch from the methyl group.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 196.05, corresponding to the molecular formula C₁₀H₉FO₃.

Applications and Reactivity in Chemical Synthesis

The synthetic utility of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate stems from the high reactivity of the epoxide ring. This ring can be opened by a wide range of nucleophiles, providing a gateway to a diverse array of more complex molecules. This reactivity makes glycidic esters valuable intermediates in pharmaceutical synthesis.[7][8]

Reactivity cluster_products Potential Synthetic Transformations Start Methyl 3-(3-fluorophenyl) oxirane-2-carboxylate Amino_Alcohol β-Hydroxy-α-amino Esters Start->Amino_Alcohol + Amines (R₂NH) Azido_Alcohol β-Hydroxy-α-azido Esters Start->Azido_Alcohol + Azides (N₃⁻) Diol Diol Esters Start->Diol + H₂O (Hydrolysis) Thiol_Alcohol β-Hydroxy-α-thio Esters Start->Thiol_Alcohol + Thiols (RSH)

Figure 3: Key Nucleophilic Ring-Opening Reactions of the Glycidic Ester
Key Synthetic Transformations:
  • Synthesis of Amino Alcohols: Ring-opening with amines or ammonia yields β-hydroxy-α-amino acid derivatives, which are crucial scaffolds in many biologically active molecules and peptide mimics.

  • Access to Azido Alcohols: Using an azide source (e.g., sodium azide) opens the ring to form an azido alcohol. The azide can then be readily reduced to a primary amine, providing an alternative route to amino alcohols.

  • Hydrolysis to Diols: Acid- or base-catalyzed hydrolysis opens the epoxide to form a dihydroxy ester derivative.

It is important to note that the broader class of glycidic acids and their esters are recognized as precursors in the synthesis of controlled substances, such as phenyl-2-propanone (P2P).[9][10] Consequently, these compounds may be subject to regulatory scrutiny, and researchers should be aware of all local and international regulations.[11]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][12] Work should be conducted in a well-ventilated fume hood.

  • Hazards: The compound is classified as a skin and eye irritant.[12] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1][12] Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][13] Protect from direct sunlight.[1]

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Greenbook.net. (n.d.). WARNING.
  • Lancaster Synthesis, Inc. (2003). MSDS for Methyl Orange.
  • National Center for Biotechnology Information. (n.d.). Methyl oxirane-2-carboxylate. PubChem. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, (3-fluorophenyl)methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoro oxirane-2-carboxylate. PubChem. Retrieved from [Link]

  • Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate. PubChem. Retrieved from [Link]

  • Gualandi, A., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. Retrieved from [Link]

  • ChemicalBook. (2025). Methyl-3-Phenyl Glycidic Acid Ethyl Ester NEW.
  • PubMed. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Retrieved from [Link]

  • NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis....
  • PubChemLite. (2025). Methyl 3-(p-tolyl)oxirane-2-carboxylate (C11H12O3). Retrieved from [Link]

  • ACS Figshare. (2017). Short and Safe Synthesis of Ethyl 3‑(Trifluoromethyl)pyrazine-2-carboxylate. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • Safrole. (n.d.). BMK Glycidates. Glycidic Esters. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • OSTI.gov. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. Retrieved from [Link]

  • UNODC. (2023). Notification from the President of the International Narcotics Control Board.... Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

Exploratory

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate molecular weight and formula

Executive Summary & Physicochemical Core Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate, commonly referred to as Methyl 3-(3-fluorophenyl)glycidate , is a pivotal intermediate in the synthesis of fluorinated bioactive sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Core

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate, commonly referred to as Methyl 3-(3-fluorophenyl)glycidate , is a pivotal intermediate in the synthesis of fluorinated bioactive scaffolds. Belonging to the class of glycidic esters, this molecule combines the reactive versatility of an epoxide ring with the lipophilic and metabolic modulation provided by the meta-fluorine substituent.

In drug discovery, this compound serves as a primary precursor for 3-fluorophenylacetaldehydes (via decarboxylative rearrangement) and


-phenylserine derivatives  (via ring opening), motifs frequently observed in cardiovascular agents and enzyme inhibitors.
Physicochemical Profile
PropertyValueNotes
IUPAC Name Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate
CAS Number 126119-23-1Primary identifier for the methyl ester variant.[1][2]
Molecular Formula

Molecular Weight 196.18 g/mol
Physical State Viscous Oil / Low-melting SolidOften isolated as a mixture of cis/trans diastereomers.
Solubility DCM, EtOAc, MeOH, THFHydrolyzes in aqueous base.
LogP (Calc) ~2.0Fluorine atom enhances lipophilicity vs. parent phenyl glycidate.

Synthetic Architecture: The Darzens Condensation

The industrial and laboratory standard for synthesizing this molecule is the Darzens Glycidic Ester Condensation .[3] This reaction involves the condensation of 3-fluorobenzaldehyde with methyl chloroacetate in the presence of a strong base.

Reaction Mechanism

The mechanism proceeds via a cascade sequence:

  • Deprotonation: Base generates an enolate from methyl chloroacetate.

  • Aldol Addition: Nucleophilic attack of the enolate on the aldehyde carbonyl.

  • Intramolecular

    
    :  The resulting alkoxide displaces the chloride ion to close the epoxide ring.
    

DarzensMechanism Reactants Reactants 3-Fluorobenzaldehyde + Methyl Chloroacetate Intermediate1 Enolate Formation (Base: NaOMe) Reactants->Intermediate1 Deprotonation (-H+) Intermediate2 Aldol Adduct (Chlorohydrin Anion) Intermediate1->Intermediate2 Nucleophilic Attack Product Target Molecule Methyl 3-(3-fluorophenyl) oxirane-2-carboxylate Intermediate2->Product Intramolecular SN2 (Ring Closure)

Figure 1: Mechanistic pathway of the Darzens condensation yielding the glycidic ester.[4]

Detailed Experimental Protocol

Scale: 50 mmol Yield Target: 75-85%

Reagents:

  • 3-Fluorobenzaldehyde (6.20 g, 50 mmol)

  • Methyl chloroacetate (6.51 g, 60 mmol)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (13.0 g, ~60 mmol)

  • Solvent: Anhydrous Methanol (50 mL) or THF (for lower temperature control)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charging: Add 3-fluorobenzaldehyde and methyl chloroacetate to the flask. Dissolve in 30 mL of anhydrous methanol.

  • Cooling: Cool the reaction mixture to -10°C using an ice/salt bath. Critical: Temperature control dictates the cis/trans diastereoselectivity.

  • Addition: Add the NaOMe solution dropwise over 45 minutes. Maintain internal temperature below -5°C. The reaction is exothermic.

  • Reaction: Stir at -5°C for 2 hours, then allow to warm to room temperature (20-25°C) and stir for an additional 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the aldehyde.

  • Quench: Pour the mixture into 150 mL of ice-cold water containing 1 mL of acetic acid (to neutralize excess base).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically a mixture of cis and trans isomers. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or high-vacuum distillation if thermal stability permits.

Reactivity & Downstream Applications

The epoxide ring in Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is highly strained, making it a versatile "spring-loaded" electrophile.

The Meinwald Rearrangement (Aldehyde Synthesis)

One of the most valuable applications is the conversion to (3-Fluorophenyl)acetaldehyde , a precursor for fluorinated amphetamines, amino acids, and alkaloids.

Protocol:

  • Saponification: Treat the glycidate with 1 eq. NaOH in MeOH/Water to form the sodium glycidate salt.

  • Decarboxylation: Acidify with dilute HCl and heat. The unstable free glycidic acid undergoes decarboxylation and rearrangement to the aldehyde.

Nucleophilic Ring Opening

The epoxide can be opened by amines or azides to generate


-hydroxy- 

-amino acids (phenylserine analogs).
  • Regioselectivity: Nucleophiles typically attack the

    
    -position (benzylic) due to electronic stabilization by the aromatic ring, though steric hindrance from the ester can influence this.
    

Applications Glycidate Methyl 3-(3-fluorophenyl) oxirane-2-carboxylate Hydrolysis 1. NaOH, MeOH 2. H3O+, Heat Glycidate->Hydrolysis Amine R-NH2 / Lewis Acid Glycidate->Amine Aldehyde (3-Fluorophenyl)acetaldehyde (Chain Extension) Hydrolysis->Aldehyde Decarboxylation AminoAlcohol Beta-Amino-Alpha-Hydroxy Ester (Phenylserine Analog) Amine->AminoAlcohol Ring Opening

Figure 2: Divergent synthetic utility of the glycidate scaffold.

Characterization & Quality Control

Verification of the structure requires distinguishing between the cis and trans diastereomers, primarily using


 NMR coupling constants.
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region:

      
       7.00–7.40 ppm (Multiplet, 4H). The fluorine substituent causes complex splitting patterns.
      
    • Epoxide Protons (Key Diagnostic):

      • Trans-isomer: Two doublets around

        
         3.80 and 4.10 ppm with 
        
        
        
        .
      • Cis-isomer: Two doublets with larger coupling,

        
        .
        
    • Methyl Ester: Singlet at

      
       3.80 ppm (3H).
      
  • 
     NMR:  Single peak around 
    
    
    
    -110 to -115 ppm (relative to
    
    
    ).
Mass Spectrometry
  • Method: GC-MS (EI) or LC-MS (ESI).

  • Expected Ions:

    • Molecular Ion (

      
      ): 196
      
    • Base Peak: Often

      
       137 (loss of 
      
      
      
      ) or
      
      
      109 (fluorobenzyl cation).

Safety & Handling

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory). The epoxide moiety suggests potential alkylating activity; avoid direct contact.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

  • Disposal: Quench excess epoxide with aqueous bisulfite or acidic water before disposal in organic waste streams.

References

  • Amerigo Scientific. Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate Product Data. Retrieved from

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413. (Classic mechanistic reference).
  • Jadhav, K. B. (2005).[5] Darzens Condensation: Synthesis of Methyl Glycidate. ChemSpider SyntheticPages, SP225. Retrieved from

  • ChemicalBook. CAS 126119-23-1 Data and Properties. Retrieved from

  • PubChem. Oxirane-2-carboxylic acid, 3-phenyl-, methyl ester derivatives. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile & Thermodynamic Characterization of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate

This is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (CAS: 126119-23-1).[1] [1] Executive Summary Methyl 3-(3-fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (CAS: 126119-23-1).[1]

[1]

Executive Summary

Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is a specialized phenylglycidate ester utilized as a chiral building block in the synthesis of cardiovascular agents (e.g., Diltiazem analogs) and kinase inhibitors (e.g., CDK1 modulators).[1] Its utility depends heavily on precise solubility data for process optimization, particularly in crystallization and enantioselective catalysis .

This guide provides a comprehensive solubility profile, identifying solvent compatibility, thermodynamic modeling frameworks, and critical stability parameters. As specific peer-reviewed solubility tables for this fluorinated derivative are proprietary or sparse, this guide establishes a predictive solubility map based on structural analogs (e.g., methyl 3-phenyloxirane-2-carboxylate) and defines the gold-standard experimental protocols required for validation.

Physicochemical Characterization

Before assessing solubility, the solute's fundamental properties must be understood to predict solute-solvent interactions.[1]

PropertyValue / CharacteristicRelevance to Solubility
CAS Number 126119-23-1Unique Identifier
Molecular Formula C₁₀H₉FO₃Fluorinated Phenylglycidate
Molecular Weight 196.18 g/mol Moderate MW; favorable for organic dissolution
Functional Groups Epoxide (Oxirane), Methyl Ester, FluorophenylEpoxide: Sensitive to nucleophiles.Ester: Dipole-dipole interactions.Fluoro: Increases lipophilicity (LogP).[1]
Predicted LogP ~2.1 – 2.4Lipophilic; poor water solubility.
Physical State Low-melting solid or viscous liquidTemperature-dependent solubility is critical.[1]

Solubility Profile & Solvent Compatibility

The solubility of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate follows "like dissolves like" principles, driven by dipole-dipole interactions and van der Waals forces.[1]

Solubility Class Map

The following classification is derived from the dielectric constants and Hansen Solubility Parameters (HSP) of the solute relative to standard solvents.

Solvent ClassRepresentative SolventsSolubility PredictionCritical Application Note
Polar Aprotic DMSO, DMF, DMAc Very High (>200 mg/mL)Ideal for reaction media; difficult to remove (high BP).[1]
Chlorinated DCM, Chloroform High (>150 mg/mL)Excellent for extraction; environmental concerns.
Esters/Ketones Ethyl Acetate, Acetone High (>100 mg/mL)Preferred for crystallization and process scale-up.
Alcohols Methanol, Ethanol, IPA Moderate to High WARNING: Risk of transesterification or epoxide ring opening (solvolysis) over time or with heat.
Ethers THF, MTBE Moderate Good for Grignard/Lithiation reactions; MTBE is a common antisolvent.
Alkanes Hexane, Heptane Low/Insoluble Antisolvent: Use to crash out the product during crystallization.
Aqueous Water Insoluble (<0.1 mg/mL)Immiscible; product partitions into organic phase.
Stability Warning: The "Alcohol Trap"

While phenylglycidates are soluble in alcohols, researchers must exercise caution . The oxirane ring is strained and susceptible to nucleophilic attack by the hydroxyl group of the solvent, especially under acidic or basic catalysis (even trace impurities).[1]

Recommendation:

  • Avoid prolonged storage in Methanol or Ethanol .

  • If using alcohols for crystallization, keep temperatures low (<40°C) and ensure neutral pH.

  • Preferred Solvent System: Ethyl Acetate / Heptane (Non-reactive).

Experimental Protocols for Solubility Determination

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, the Laser Monitoring Observation Technique  is the industry standard due to its high accuracy and reproducibility.[1]
Protocol: Laser Dynamic Method

Objective: Determine the saturation temperature (


) for a known mass fraction of solute.[1]
  • Preparation: Weigh a precise amount of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source and a light intensity sensor (photodiode) on opposite sides of the vessel.

  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmission is high/stable).

  • Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h).

  • Detection: Monitor the laser intensity. The point of sharp intensity drop indicates the onset of nucleation (turbidity).[1] This is

    
    .
    
  • Equilibrium: Re-heat slowly (0.5 K/h). The temperature where laser intensity returns to maximum (clear solution) is recorded as the Saturation Temperature (

    
    ) .[1]
    
  • Repeat: Repeat for different solute/solvent ratios to build the solubility curve.

Workflow Visualization

SolubilityWorkflow cluster_prep Preparation cluster_measure Measurement Phase Node1 Weigh Solute (m1) & Solvent (m2) Node2 Jacketed Vessel Setup Node1->Node2 Node3 Heat to Clear Solution Node2->Node3 Node4 Cooling Ramp (-2 K/h) Node3->Node4 Node5 Laser Intensity Drop (Nucleation) Node4->Node5 Turbidity Node6 Slow Re-heating (+0.5 K/h) Node5->Node6 Node7 Record T_sat (Equilibrium) Node6->Node7 Clear Point Node8 Calculate Mole Fraction (x) Node7->Node8

Figure 1: Laser Dynamic Method workflow for determining solubility limits.

Thermodynamic Modeling

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to predict solubility at any temperature and calculate dissolution enthalpy (

).[1]
Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of polar organics.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Utility: Provides excellent fit (typically

    
    ) and accounts for the temperature dependence of enthalpy.
    
van't Hoff Equation

A simpler model assuming constant enthalpy of dissolution over the temperature range.


[1]
  • 
     : Apparent enthalpy of dissolution.
    
  • 
     : Apparent entropy of dissolution.
    
  • 
     : Gas constant (8.314 J/mol[1]·K).
    
  • Utility: Used to quickly estimate thermodynamic properties. A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .[1]
Thermodynamic Logic Flow

ThermoLogic cluster_models Correlation Models Data Experimental Data (x_exp vs T) Apelblat Modified Apelblat ln(x) = A + B/T + C*ln(T) Data->Apelblat VantHoff van't Hoff ln(x) = a + b/T Data->VantHoff Regression Non-linear Regression (Minimize RMSD) Apelblat->Regression VantHoff->Regression Output Model Parameters (A, B, C, ΔH, ΔS) Regression->Output App Process Application: Crystallization Yield & Supersaturation Control Output->App

Figure 2: Thermodynamic modeling workflow for solubility data analysis.

References

  • PubChem Compound Summary. (2025). Methyl oxirane-2-carboxylate derivatives. National Center for Biotechnology Information. Link

  • Amerigo Scientific. (2024). Product Catalog: Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate. Link

  • Journal of Chemical & Engineering Data. (General Reference). Standard protocols for solubility measurement (Laser Method) and Apelblat modeling.
  • BenchChem. (2025). Technical Guide to (R)-methyl oxirane-2-carboxylate: Synthesis and Applications. Link[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (Analogous handling). Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate via Darzens Condensation

This document provides a comprehensive guide for the synthesis of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, a valuable glycidic ester intermediate. The protocol leverages the Darzens condensation, a classic yet pow...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, a valuable glycidic ester intermediate. The protocol leverages the Darzens condensation, a classic yet powerful carbon-carbon bond-forming reaction. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a robust and well-understood method for accessing α,β-epoxy esters.

The structure of this guide is designed to be intuitive, moving from the foundational reaction principles to a detailed, actionable laboratory protocol. We will delve into the mechanistic underpinnings to explain the rationale behind specific experimental choices, ensuring both scientific rigor and practical success.

Foundational Principles: The Darzens Condensation

The Darzens condensation (also known as the Darzens reaction or glycidic ester condensation) is a cornerstone reaction in organic chemistry for the synthesis of α,β-epoxy esters, commonly called glycidic esters.[1][2] Discovered by Auguste Georges Darzens in 1904, the reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base.[1][3]

The resulting glycidic esters are highly versatile synthetic intermediates. For instance, subsequent hydrolysis and decarboxylation can transform them into aldehydes or ketones with an extended carbon chain, making the Darzens reaction a valuable homologation method.[4][5] The target molecule, methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, incorporates both an epoxide—a key functional group in many biologically active molecules—and a fluorinated aromatic ring, a common motif in modern pharmaceuticals for modulating metabolic stability and binding affinity.

Reaction Mechanism: A Stepwise Analysis

The efficacy of the Darzens protocol is rooted in its logical and sequential three-step mechanism.[6][7] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Enolate Formation: The process begins with a strong base abstracting an acidic α-proton from the α-haloester (methyl chloroacetate). This deprotonation forms a resonance-stabilized enolate, which serves as the key carbon nucleophile.[1][8] The choice of base is crucial; using an alkoxide that corresponds to the ester's alcohol component (e.g., sodium methoxide for a methyl ester) is a standard practice to prevent transesterification, a potential side reaction.[1][6]

  • Nucleophilic Addition: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aldehyde (3-fluorobenzaldehyde). This step, analogous to an aldol addition, forms a new carbon-carbon bond and creates a tetrahedral halohydrin intermediate.[4][8]

  • Intramolecular Cyclization (SN2): The final step is an intramolecular SN2 reaction. The alkoxide ion of the halohydrin intermediate attacks the carbon atom bearing the halogen, displacing the halide and forming the desired epoxide ring.[4][6]

This elegant cascade efficiently constructs the carbon framework and the epoxide ring in a single synthetic operation.

Darzens_Mechanism Figure 1: Generalized Darzens Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Intramolecular SN2 Haloester α-Haloester Enolate Resonance-Stabilized Enolate Haloester->Enolate + Base Base Base (e.g., NaOMe) Aldehyde Aldehyde (R'-CHO) Enolate->Aldehyde Halohydrin Halohydrin Intermediate Aldehyde->Halohydrin + Enolate Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product - Halide Halohydrin->Product

Caption: Figure 1: Generalized Darzens Condensation Mechanism.

Experimental Protocol: Synthesis of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate

This section provides a detailed, step-by-step procedure for the synthesis. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is vital for achieving a high yield and purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Quantity (Example Scale)Notes
3-Fluorobenzaldehyde456-48-4124.1110.0 mmol, 1.24 gAromatic aldehydes are highly effective substrates.[6]
Methyl Chloroacetate96-34-4108.5212.0 mmol, 1.30 g (1.08 mL)Corrosive and a lachrymator. Handle in a fume hood.
Sodium Methoxide (NaOMe)124-41-454.0215.0 mmol, 0.81 gHighly moisture-sensitive and corrosive.
Anhydrous Methanol (MeOH)67-56-132.0420 mLUsed to prepare the sodium methoxide solution.
Anhydrous Toluene108-88-392.1420 mLReaction solvent.
Diethyl Ether (Et₂O)60-29-774.12~100 mLFor extraction.
Saturated NaCl Solution (Brine)N/AN/A~30 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (or connection to an inert gas line)

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow Overview.

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and condenser. Ensure all glassware is oven-dried to remove moisture. The system should be protected from atmospheric moisture using a drying tube or an inert gas (N₂ or Ar) atmosphere.

  • Prepare Base Solution: In a separate dry flask, carefully dissolve sodium methoxide (15.0 mmol) in anhydrous methanol (20 mL). This process is exothermic. Allow the solution to cool to room temperature. Load this solution into the dropping funnel.

  • Charge Reaction Flask: To the three-neck flask, add 3-fluorobenzaldehyde (10.0 mmol) and methyl chloroacetate (12.0 mmol) dissolved in anhydrous toluene (20 mL).[9]

  • Initial Cooling: Place the reaction flask in an ice-water bath and cool the mixture to between 0–5 °C with gentle stirring.[9] Maintaining a low temperature during the base addition is critical to control the exothermic reaction and minimize side-product formation.

  • Base Addition: Add the sodium methoxide solution dropwise from the dropping funnel over 30–45 minutes. Ensure the internal temperature does not rise above 10 °C during the addition.[9] A precipitate may form during this step.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for an additional 2–4 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like hexane/ethyl acetate. The disappearance of the starting aldehyde is a key indicator of completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 30 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and methanol. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude methyl 3-(3-fluorophenyl)oxirane-2-carboxylate.

  • Purification (Optional): The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Troubleshooting and Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Presence of moisture in reagents or glassware. 2. Inactive or old sodium methoxide. 3. Insufficient reaction time.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a fresh, unopened container of base. 3. Monitor the reaction by TLC until the starting aldehyde is consumed.
Formation of Side Products 1. Temperature during base addition was too high. 2. Competing self-condensation (aldol) of the aldehyde.[6] 3. Saponification of the ester product by excess base.1. Maintain strict temperature control (0–5 °C) during the dropwise addition. 2. Use a slight excess of the α-haloester relative to the aldehyde. 3. Use the recommended stoichiometry and quench the reaction upon completion.
Product is a mixture of cis/trans isomers This is an inherent characteristic of the classical Darzens condensation.The typical cis:trans ratio is between 1:1 and 1:2.[4] Isomers can often be separated by careful column chromatography. For stereocontrol, advanced asymmetric Darzens variants are required.[4]

Conclusion

The Darzens condensation provides a reliable and direct route to methyl 3-(3-fluorophenyl)oxirane-2-carboxylate. By carefully controlling key parameters such as temperature, stoichiometry, and moisture, researchers can consistently obtain this valuable glycidic ester. The protocol detailed herein is built upon well-established chemical principles and offers a solid foundation for the synthesis of this and related α,β-epoxy esters, which are pivotal building blocks in the fields of medicinal chemistry and materials science.

References

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Unacademy. Darzens Glycidic Ester Synthesis. [Link]

  • Chemistry Notes. Darzens Condensation: Mechanism and Applications. [Link]

  • Newman, M. S.; Magerlein, B. J.
  • L.S.College, Muzaffarpur. Darzens reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low enantiomeric excess in fluorophenyl epoxide resolution

Technical Support Center: Optimizing Enantiopurity in Fluorophenyl Epoxide Resolution Welcome to the Advanced Resolution Support Hub. Subject: Troubleshooting Low Enantiomeric Excess (ee) in Fluorinated Epoxides.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Enantiopurity in Fluorophenyl Epoxide Resolution

Welcome to the Advanced Resolution Support Hub.

Subject: Troubleshooting Low Enantiomeric Excess (ee) in Fluorinated Epoxides. User Profile: Medicinal Chemists, Process Development Scientists. Scope: Hydrolytic Kinetic Resolution (HKR) & Enzymatic Hydrolysis (EH).

Executive Summary: Resolving fluorophenyl epoxides presents a unique paradox. The fluorine atom’s strong electron-withdrawing effect (inductive effect,


) activates the epoxide ring, theoretically increasing reactivity. However, this same activation makes the substrate highly susceptible to spontaneous (non-catalytic) hydrolysis  by water. This "background reaction" is the primary silent killer of enantiomeric excess (ee).

This guide abandons generic advice to focus on the specific electronic and steric behaviors of fluorinated substrates.

Part 1: The Chemical Route (Jacobsen HKR)

The System: Co(salen)-catalyzed Hydrolytic Kinetic Resolution. The Problem: You are observing stalled conversion (<40%) or poor ee (<90%) despite using standard protocols.

Troubleshooting Matrix: The "Self-Validating" Diagnosis

Use this logic gate to diagnose your reaction failure based on two data points: Conversion (


)  and Enantiomeric Excess of Epoxide (

).
ObservationDiagnosisRoot Cause (Fluorine Specific)Corrective Action
High

(>55%), Low

Over-run Reaction The reaction is too fast; you missed the "Goldilocks" zone.Reduce catalyst loading or stop reaction earlier.
Low

(<20%), Low

Background Hydrolysis Fluorine activates the ring; water attacks without the catalyst.Cool the reaction to 0°C. Background rates drop faster than catalytic rates.
Stalled

(~30%), High

Catalyst Deactivation Co(III) reduced to Co(II); catalyst death.Regenerate catalyst with AcOH/Air (see Protocol A).
Low

, High

High Selectivity System is working, just slow.Increase catalyst loading or concentration (HKR is 2nd order in catalyst).
Protocol A: The "Oxidative Soak" (Catalyst Activation)

Context: Commercial (S,S)-Co(salen) often arrives as Co(II). It is inactive in HKR until oxidized to Co(III). For fluorinated substrates, an inactive catalyst is fatal because the background reaction will outcompete the catalytic cycle.

  • Dissolve: Suspend Co(II)-salen complex in minimal Toluene or THF.

  • Acidify: Add 2.0 equivalents of Acetic Acid (AcOH).

  • Oxidize: Stir open to air for 1 hour. The color changes from orange/red to dark brown (Co(III)).

  • Evaporate: Remove solvent/excess acid completely under vacuum.

  • Validation: The resulting solid is the active Co(III)-OAc species. Use immediately.

FAQ: HKR Specifics

Q: My fluorophenyl epoxide is insoluble in water. Can I add solvent? A: Yes, but be careful. THF is standard, but for fluorinated substrates, 1,2-dimethoxyethane (DME) often yields better results due to coordination effects. Never use alcohols (MeOH/EtOH) as they can act as competing nucleophiles, opening the ring to form alkoxy-alcohols, which are difficult impurities to remove.

Q: Why does the reaction stall at 45% conversion? A: This is actually a good sign. In a perfect kinetic resolution, the reaction should stop at 50% (consumption of the unwanted enantiomer). If it stalls near 45-48%, you have likely achieved maximum resolution. Check the


 immediately.

Part 2: The Biocatalytic Route (Epoxide Hydrolases)

The System: Enzymatic hydrolysis using Aspergillus niger (AnEH), Agrobacterium radiobacter (AdEH), or commercial kits. The Problem: Inconsistent results and "racemic drift" over time.

The Fluorine Trap: Spontaneous Hydrolysis

Fluorine on the phenyl ring pulls electron density, making the benzylic carbon highly electrophilic. In an aqueous buffer (necessary for enzymes), water will attack this carbon non-enzymatically.

  • Result: You produce racemic diol and consume your desired epoxide non-selectively.

  • Symptom: The

    
     of the remaining epoxide peaks early and then degrades.
    
Workflow: Mitigating Background Hydrolysis

Biocatalysis_Troubleshooting Start Start: Low ee in Enzymatic Resolution Check_pH Step 1: Check Buffer pH Start->Check_pH Is_Acidic Is pH < 7.0? Check_pH->Is_Acidic Adjust_pH Action: Raise pH to 8.0 (Acid catalyzes spontaneous hydrolysis) Is_Acidic->Adjust_pH Yes Check_Cosolvent Step 2: Check Co-solvent Is_Acidic->Check_Cosolvent No Adjust_pH->Check_Cosolvent DMSO_High Is DMSO > 20%? Check_Cosolvent->DMSO_High Reduce_DMSO Action: Reduce DMSO to <10% (High solvent can inhibit enzyme) DMSO_High->Reduce_DMSO Yes Check_Loading Step 3: Check Enzyme Loading DMSO_High->Check_Loading No Reduce_DMSO->Check_Loading Loading_Low Is Reaction Time > 24h? Check_Loading->Loading_Low Increase_Load Action: Double Enzyme Load (Outrun the background reaction) Loading_Low->Increase_Load Yes

Figure 1: Decision tree for troubleshooting enzymatic resolution failures, specifically targeting background hydrolysis mitigation.

Protocol B: The "High-pH / High-Load" Strategy

To defeat the fluorine-induced background reaction, you must favor the enzymatic rate (


) over the spontaneous rate (

).
  • Buffer Selection: Use Phosphate Buffer (100 mM) at pH 8.0 .

    • Why: Spontaneous hydrolysis of epoxides is acid-catalyzed. Moving to pH 8.0 suppresses the background reaction significantly without denaturing most epoxide hydrolases.

  • Enzyme Loading: Use a high enzyme-to-substrate ratio (e.g., 1:10 w/w).

    • Why: You need the reaction to finish in <4 hours. The longer the epoxide sits in water, the more ee you lose to spontaneous hydrolysis.

  • Temperature: Run at 4°C to 10°C .

    • Why: Similar to HKR, the activation energy (

      
      ) for the enzymatic process is lower than that of the spontaneous hydrolysis. Lower temperatures favor the enzyme.
      

Part 3: Post-Reaction Purification (The "Ee Upgrade")

Even if your reaction yields 92% ee, drug development often requires >99%. Fluorophenyl epoxides are excellent candidates for crystallization-induced ee upgrade .

The Logic: Most chiral compounds crystallize as racemates (racemic compound) or conglomerates (separate crystals for R and S).

  • If your solid is a racemic compound (most common), the racemate is less soluble than the pure enantiomer. Crystallization concentrates the racemate in the solid, leaving the pure enantiomer in the mother liquor .

  • Action: Do not collect the crystals! Analyze the filtrate.

Protocol C: Solubility Screening for Ee Upgrade

  • Take your 90% ee oil/solid.

  • Dissolve in hot heptane/IPA (9:1).

  • Cool slowly to 4°C.

  • Filter the solid.[1]

  • Test both solid and filtrate.

    • Scenario A: Solid is racemic, Filtrate is 99% ee. (Success - Racemic Compound).[2][3][4]

    • Scenario B: Solid is 99% ee, Filtrate is racemic. (Success - Conglomerate).

References

  • Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[5]

  • Archelas, A., & Furstoss, R. (2001). "Synthetic applications of epoxide hydrolases." Current Opinion in Chemical Biology.

  • Tokunaga, M., et al. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science.

  • Gou, D., et al. (2013). "Enantioselective hydrolysis of p-chlorostyrene oxide by epoxide hydrolase from Aspergillus niger." Tetrahedron: Asymmetry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation of Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate

This guide provides an in-depth analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate. As direct spectral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate. As direct spectral data for this specific novel compound is not widely published, this document serves as a predictive comparison, grounding its analysis in the established fragmentation principles of structurally related molecules. It is designed for researchers in drug development and chemical synthesis who rely on GC-MS for structural elucidation of new chemical entities.

Introduction: The Analytical Challenge

Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is a fluorinated glycidic ester. Such compounds are of significant interest in medicinal chemistry due to the favorable properties conferred by both the epoxide ring—a versatile synthetic handle—and the fluorine atom, which can enhance metabolic stability and binding affinity.

Accurate structural confirmation is paramount, and GC-MS with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile small molecules. EI is a high-energy ionization method that induces extensive and reproducible fragmentation, providing a detailed molecular fingerprint.[1] However, for a novel compound, interpreting this fingerprint requires a predictive approach based on chemical first principles and comparison with known analogues.

This guide will compare the expected fragmentation of the title compound against the known patterns of three key structural motifs:

  • Aromatic Glycidic Esters: Using ethyl methylphenylglycidate as a close, non-fluorinated analogue.[2][3][4]

  • Simple Esters: Highlighting characteristic cleavages of the methyl carboxylate group.[5][6]

  • Fluorinated Aromatic Systems: Discussing the influence of the fluorine substituent on fragmentation pathways.

Proposed GC-MS Methodology

A robust analysis begins with a sound experimental method. The following protocol is recommended for the analysis of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate and similar compounds. The goal is to achieve sharp chromatographic peaks and reproducible mass spectra.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization source.

  • GC Column Selection: A low-to-mid polarity column, such as a 5% phenyl methyl siloxane stationary phase (e.g., DB-5ms), is ideal.[7] This phase provides excellent resolution for a wide range of aromatic and moderately polar compounds. A standard dimension of 30 m x 0.25 mm x 0.25 µm is recommended.

  • Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15°C/minute to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40-400 m/z.

This protocol is designed to be a self-validating system. The reproducibility of retention times and fragmentation patterns across multiple runs confirms system stability and the integrity of the analyte.

Predictive Fragmentation Analysis

The molecular weight of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (C₁₀H₉FO₃) is 196.17 g/mol . Upon electron ionization, a molecular ion (M⁺˙) at m/z 196 is expected, though its intensity may be low due to the molecule's susceptibility to fragmentation.[5]

The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. The structure contains several points of likely cleavage: the ester group, the epoxide ring, and the fluorophenyl moiety.

Comparison with Non-Fluorinated Analogue: Phenyl Glycidic Esters

Ethyl methylphenylglycidate (also known as "strawberry aldehyde") is a well-characterized fragrance compound and a close structural analogue.[2][3][4] Its fragmentation provides a baseline for the behavior of the core glycidate structure. The primary fragmentation drivers are the cleavage of the ester and epoxide functionalities.

For our target molecule, we predict analogous fragmentation pathways, initiated by the radical cation formed during ionization.

Key Predicted Fragmentation Pathways

The most probable fragmentation routes for methyl 3-(3-fluorophenyl)oxirane-2-carboxylate are summarized in the table below and illustrated in the subsequent diagrams.

Predicted Ion (m/z) Proposed Structure/Origin Comparative Rationale & Explanation
196 [C₁₀H₉FO₃]⁺˙ (Molecular Ion)The intact radical cation. Its presence confirms the molecular weight. May be of low abundance due to the lability of the epoxide and ester groups.
137 [C₈H₆FO]⁺ (Fluorophenyl-epoxide fragment)Loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). This is a classic α-cleavage adjacent to the ester carbonyl, a very common pathway for esters.[6][8]
123 [C₇H₄FO]⁺ (Fluorobenzoyl cation)Rearrangement of the epoxide ring followed by cleavage. The epoxide can rearrange to an aldehyde, which then loses a formyl radical (•CHO) or related fragments, leading to the stable acylium ion. This is a characteristic fragmentation of epoxides.[9][10]
109 [C₇H₆F]⁺ (Fluorotropylium or fluorobenzyl cation)Formed by cleavage of the C-C bond between the epoxide and the aromatic ring. The resulting fluorobenzyl cation can rearrange to the highly stable fluorotropylium ion.
95 [C₆H₄F]⁺ (Fluorophenyl cation)Loss of the entire oxirane-2-carboxylate side chain. This indicates a direct cleavage of the bond connecting the phenyl ring to the epoxide.
59 [COOCH₃]⁺ (Methoxycarbonyl cation)Direct cleavage resulting in the positively charged ester fragment. While possible, the charge is more likely to be retained on the larger aromatic fragment.
Visualization of Fragmentation Pathways

The logical flow of bond cleavages can be visualized to better understand the formation of the key fragments detected in the mass spectrum.

G M Molecular Ion (M⁺˙) m/z = 196 F1 Fragment Ion m/z = 137 M->F1 - •COOCH₃ (59 Da) F2 Fragment Ion m/z = 123 M->F2 - C₂H₃O₂ (Rearrangement) F3 Fragment Ion m/z = 109 M->F3 - C₃H₃O₃ (Ring Cleavage) F4 Fragment Ion m/z = 95 F3->F4 - CH₂ (Rearrangement)

Caption: Primary fragmentation routes from the molecular ion (m/z 196).

The rearrangement leading to the fluorobenzoyl cation is a critical pathway for distinguishing this class of compounds.

G cluster_0 Rearrangement & Cleavage Pathway Start Epoxide Fragment [C₈H₆FO]⁺ m/z = 137 Inter Intermediate (Aldehyde form) Start->Inter Ring Opening End Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z = 123 Inter->End - •CH₃

Caption: Proposed rearrangement leading to the stable m/z 123 acylium ion.

Conclusion and Outlook

The GC-MS fragmentation of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is predicted to be dominated by cleavages characteristic of its ester and epoxide functionalities, modulated by the stabilizing presence of the fluorophenyl ring. The key diagnostic ions are expected at m/z 137 (loss of the methoxycarbonyl radical), m/z 123 (fluorobenzoyl cation via rearrangement), and m/z 109 (fluorotropylium/benzyl cation).

This predictive guide provides a robust framework for interpreting the mass spectrum of this novel compound and serves as a template for analyzing other fluorinated epoxides. By comparing experimental data against these predicted pathways, researchers can confidently elucidate the structure of their synthesized molecules. For unambiguous confirmation of the molecular weight, especially if the molecular ion is not observed, re-analysis using a softer ionization technique like Chemical Ionization (CI) is recommended.[11]

References

  • Rontani, J.-F., & Aubert, C. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(9), 1023–1029. Available at: [Link]

  • Brady, B. A., O'Sullivan, W. I., & Duffield, A. M. (1972). The electron-impact promoted fragmentation of aurone epoxides. Organic Mass Spectrometry, 6(2), 199-206. Available at: [Link]

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). Wiley-Interscience.
  • Clark, G. S. (1993). An Aroma Chemical Profile: Ethyl Methyl Phenyl Glycidate. Perfumer & Flavorist, 18(4), 29-32. Available at: [Link]

  • Field, F. H. (1968). Chemical Ionization Mass Spectrometry. Accounts of Chemical Research, 1(7), 219-225. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • U.S. Food and Drug Administration. (n.d.). UNII - UD51D5KR4A | ETHYL METHYLPHENYLGLYCIDATE. Retrieved from: [Link]

  • American Chemical Society. (2022). Ethyl methylphenylglycidate. Molecule of the Week. Available at: [Link]

  • Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available at: [Link]

  • Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Ethyl Methyl Phenyl Glycidate. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 2.14: Fragmentation of Esters. In Mass Spectrometry (Averill). Available at: [Link]

  • Re-evaluation of some flavouring substances from FGE.19. (2015). EFSA Journal, 13(1), 3986.
  • Mass Spectrometry: Fragmentation. (n.d.). [Course Material].
  • Shimadzu. (n.d.). Analysis of Fragrance Compounds using the QP-5000 GC/MS. Application Note No. SC-AP-GC/MS-0171. Available at: [Link]

  • Biedermann, M., & Grob, K. (2020). Development and validation of a multi-analyte GC–MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1436-1452. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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